molecular formula C5H7N B1217469 Dihydropyridine CAS No. 22694-45-7

Dihydropyridine

Cat. No. B1217469
CAS RN: 22694-45-7
M. Wt: 81.12 g/mol
InChI Key: MMWRGWQTAMNAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropyridines are a class of compounds based on the pyridine ring system, which is a six-membered ring containing one nitrogen atom. These compounds are of significant importance in the biological and medicinal fields due to their diverse therapeutic applications. Dihydropyridines are primarily known for their role as calcium channel blockers, which are used to treat various cardiovascular conditions such as hypertension and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The classical method for synthesizing dihydropyridines is the Hantzsch pyridine synthesis. This multi-component reaction involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyridines often employs eco-friendly heterogeneous catalysts. These catalysts, such as magnetic, silica, and zirconium-based systems, facilitate the reaction under green conditions, making the process more sustainable and cost-effective. The use of one-pot multi-component reactions is common, allowing for the efficient production of dihydropyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Dihydropyridines undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the biological activity of the compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridines and pyridines, which have enhanced biological activities and therapeutic potentials .

Scientific Research Applications

Dihydropyridines have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

    Chemistry: Dihydropyridines are used as building blocks for the synthesis of more complex molecules.

    Biology: In biological research, dihydropyridines are used to study calcium channel function and regulation.

    Medicine: Dihydropyridines are widely used as calcium channel blockers to treat cardiovascular diseases.

    Industry: In the pharmaceutical industry, dihydropyridines are essential for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

Dihydropyridines exert their effects by binding to and blocking voltage-gated L-type calcium channels located on the smooth muscle cells of arterial blood vessels. By inhibiting these channels, dihydropyridines prevent the influx of calcium ions into the cells, leading to muscle relaxation and vasodilation. This mechanism reduces vascular resistance and lowers blood pressure, making dihydropyridines effective in treating hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Dihydropyridines are part of a broader class of calcium channel blockers, which also includes non-dihydropyridines such as verapamil and diltiazem. While dihydropyridines primarily affect vascular smooth muscle and promote vasodilation, non-dihydropyridines have a more significant impact on cardiac function, including reducing heart rate and contractility .

Similar Compounds

properties

CAS RN

22694-45-7

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

1,2-dihydropyridine

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-4,6H,5H2

InChI Key

MMWRGWQTAMNAFC-UHFFFAOYSA-N

SMILES

C1C=CC=CN1

Canonical SMILES

C1C=CC=CN1

synonyms

1,4-dihydropyridine
dihydropyridine
Lemildipine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropyridine
Reactant of Route 2
Dihydropyridine
Reactant of Route 3
Dihydropyridine
Reactant of Route 4
Dihydropyridine
Reactant of Route 5
Dihydropyridine
Reactant of Route 6
Dihydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.